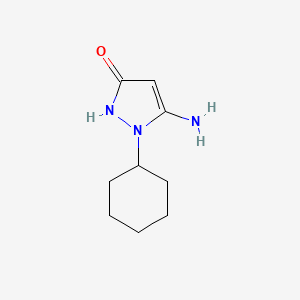

5-Amino-1-cyclohexyl-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5-Amino-1-cyclohexyl-1H-pyrazol-3-ol" is a compound of interest in the field of organic chemistry due to its potential as a building block for more complex chemical structures. Its analysis encompasses synthetic methodologies, molecular and crystal structure analysis, and exploration of its physical and chemical properties.

Synthesis AnalysisThe synthesis of pyrazole derivatives often involves cycloaddition reactions. For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature (Chitrakar et al., 2017). Similar methodologies might be adaptable for synthesizing compounds like "5-Amino-1-cyclohexyl-1H-pyrazol-3-ol."

Molecular Structure Analysis

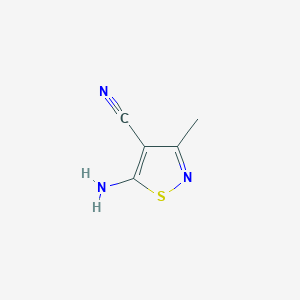

Crystal and molecular structure analysis of related pyrazole derivatives provides insights into their geometric and electronic structures. For example, the crystal structure of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole has been detailed, offering data on its monoclinic space group parameters and confirming its stability through X-ray diffraction methods (Wen et al., 2006).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives under various conditions can lead to a wide range of products. For instance, cyclocondensation reactions of 5-aminopyrazoles with other reactants under specific conditions can produce complex heterocyclic structures, which are discussed in terms of their mechanistic pathways and product formation (Chebanov et al., 2007).

Applications De Recherche Scientifique

-

Imidazole Containing Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

- Methods of Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

5-Amino-pyrazoles

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Methods of Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Results or Outcomes : These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Pharmaceutical Applications

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound has a variety of potential applications in the pharmaceutical industry . Its properties and structure make it suitable for use in the synthesis of other compounds .

- Methods of Application : It can be used as a building block in organic chemistry, particularly in the synthesis of pharmaceuticals .

- Results or Outcomes : The specific outcomes would depend on the particular pharmaceutical being synthesized .

-

Antileishmanial and Antimalarial Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazole-bearing compounds, which include “5-Amino-1-cyclohexyl-1H-pyrazol-3-ol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that some compounds displayed superior antipromastigote activity .

-

Industrial Applications

- Scientific Field : Industrial Chemistry

- Application Summary : This compound has a variety of potential applications in the industrial sector . Its properties and structure make it suitable for use in the synthesis of other compounds .

- Methods of Application : It can be used as a building block in organic chemistry, particularly in the synthesis of industrially relevant compounds .

- Results or Outcomes : The specific outcomes would depend on the particular industrial application .

-

Antiparasitic Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazole-bearing compounds, which include “5-Amino-1-cyclohexyl-1H-pyrazol-3-ol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that some compounds displayed superior antipromastigote activity .

Propriétés

IUPAC Name |

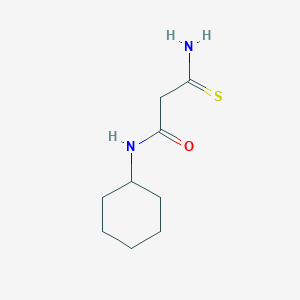

3-amino-2-cyclohexyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUESZJRGGBRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353429 |

Source

|

| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |

CAS RN |

436088-86-7 |

Source

|

| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)